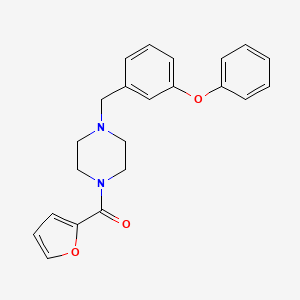
4-chloro-3-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline, also known as CMPA, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology.
Mecanismo De Acción
4-chloro-3-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline exerts its biological effects by inhibiting the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of inflammatory mediators. It also acts as a free radical scavenger, preventing oxidative damage to cells and tissues.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-3-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 4-chloro-3-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to have hypoglycemic effects, reducing blood glucose levels in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-3-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline is a relatively stable compound that can be easily synthesized in the laboratory. It is also soluble in a variety of solvents, making it easy to work with in experiments. However, its potential toxicity and limited availability may be a limitation for some studies.
Direcciones Futuras
There are several future directions for research on 4-chloro-3-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that 4-chloro-3-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline can inhibit the growth and proliferation of cancer cells in vitro and in vivo. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Parkinson's disease. Finally, further studies are needed to determine the safety and efficacy of 4-chloro-3-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline in human clinical trials.
Métodos De Síntesis
4-chloro-3-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline can be synthesized using a variety of methods, including the reaction of 4-chloro-3-nitroanisole with 1H-pyrazole-5-carboxaldehyde in the presence of a reducing agent, such as sodium dithionite. This reaction results in the formation of 4-chloro-3-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline as a yellow solid with a melting point of 142-143°C.
Aplicaciones Científicas De Investigación
4-chloro-3-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been studied extensively for its potential applications in medicine and pharmacology. It has been found to have anti-inflammatory, analgesic, and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
4-chloro-3-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-11-6-8(2-3-10(11)12)13-7-9-4-5-14-15-9/h2-6,13H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXWRHUZJVTJKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NCC2=CC=NN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B6634671.png)
![[3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol](/img/structure/B6634679.png)
![2-[1-(6-Aminopyrimidin-4-yl)piperidin-3-yl]ethanol](/img/structure/B6634693.png)

![3-ethyl-N-[[4-(hydroxymethyl)phenyl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6634699.png)
![[4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol](/img/structure/B6634705.png)
![N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide](/img/structure/B6634708.png)
![tert-butyl N-[4-methoxy-2-(1,3-thiazol-4-ylmethylamino)phenyl]carbamate](/img/structure/B6634715.png)

![6-[3-(dimethylamino)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B6634727.png)
![6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine](/img/structure/B6634728.png)

![[5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol](/img/structure/B6634742.png)